2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one 2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13820318
InChI: InChI=1S/C10H10ClNO2/c1-10(2)5-7-6(9(13)14-10)3-4-8(11)12-7/h3-4H,5H2,1-2H3
SMILES: CC1(CC2=C(C=CC(=N2)Cl)C(=O)O1)C
Molecular Formula: C10H10ClNO2
Molecular Weight: 211.64 g/mol

2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one

CAS No.:

Cat. No.: VC13820318

Molecular Formula: C10H10ClNO2

Molecular Weight: 211.64 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one -

Specification

Molecular Formula C10H10ClNO2
Molecular Weight 211.64 g/mol
IUPAC Name 2-chloro-7,7-dimethyl-8H-pyrano[4,3-b]pyridin-5-one
Standard InChI InChI=1S/C10H10ClNO2/c1-10(2)5-7-6(9(13)14-10)3-4-8(11)12-7/h3-4H,5H2,1-2H3
Standard InChI Key VIMQPSFZSWZRPU-UHFFFAOYSA-N
SMILES CC1(CC2=C(C=CC(=N2)Cl)C(=O)O1)C
Canonical SMILES CC1(CC2=C(C=CC(=N2)Cl)C(=O)O1)C

Introduction

Chemical Identification and Structural Characteristics

Systematic Nomenclature and Molecular Descriptors

The IUPAC name for this compound is 2-chloro-7,7-dimethyl-8H-pyrano[4,3-b]pyridin-5-one, reflecting its bicyclic framework comprising a pyran ring fused to a pyridine moiety . Key identifiers include:

PropertyValue
Molecular FormulaC10H10ClNO2\text{C}_{10}\text{H}_{10}\text{ClNO}_2
Molecular Weight211.64 g/mol
InChI KeyVIMQPSFZSWZRPU-UHFFFAOYSA-N
SMILESCC1(CC2=C(C=CC(=N2)Cl)C(=O)O1)C
CAS Registry Number2673369-01-0

The SMILES string delineates the fused pyrano[4,3-b]pyridine system, with chlorine at position 2, methyl groups at position 7, and a ketone at position 5 .

Structural Analysis

The molecule’s core consists of a pyran oxygen atom adjacent to a pyridine nitrogen, creating a planar bicyclic system. Substituent effects include:

  • Chlorine at C2: Introduces electronegativity, potentially enhancing reactivity in nucleophilic aromatic substitution .

  • Methyl groups at C7: Confer steric bulk, influencing ring conformation and solubility.

  • Ketone at C5: Establishes hydrogen-bonding capacity and polarity, critical for molecular interactions.

Comparative analysis with 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine (CAS 1260663-71-5) highlights the impact of methyl and ketone groups: the latter compound lacks these substituents, resulting in a lower molecular weight (169.61 g/mol) and altered physicochemical properties .

Synthesis and Preparation

General Synthetic Strategies

While no explicit protocols for 2-chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one are documented, pyrano[4,3-b]pyridine derivatives are typically synthesized via:

  • Cyclocondensation Reactions: Between dienophiles and dienes under thermal or catalytic conditions.

  • Functionalization of Preexisting Scaffolds: Halogenation or alkylation of simpler pyrano[4,3-b]pyridines.

Physicochemical Properties

PropertyValue (Target Compound)2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine
Density~1.3 g/cm³1.3±0.1 g/cm³
Boiling Point~280°C281.8±40.0°C
LogP (Partition Coefficient)~1.51.24

The higher molecular weight and methyl groups in the target compound likely increase hydrophobicity compared to the non-methylated analog .

Solubility and Stability

  • Solubility: Expected to be low in water due to hydrophobic methyl and chloro groups; moderate in polar aprotic solvents like DMSO.

  • Stability: Susceptible to hydrolysis under strongly acidic or basic conditions due to the ketone and ether functionalities.

Related Compounds and Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Differences
2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine C8H8ClNO\text{C}_8\text{H}_8\text{ClNO}169.61Lacks methyl and ketone groups
2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxamide C11H13ClN2O2\text{C}_{11}\text{H}_{13}\text{ClN}_2\text{O}_2256.69Carboxamide at position 3

These derivatives illustrate how functional group variations influence molecular properties and potential applications.

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